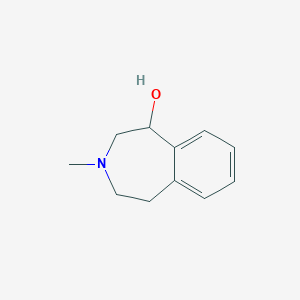

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

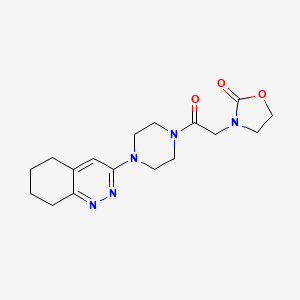

The synthesis of related benzazepine derivatives has been reported through various methods. A notable approach involves the spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide compounds in the absence of solvents into tetrahydro-benzazepin-ones, which further undergo dehydration to form dihydro-benzazepin-ones in sulfuric acid (Ackerman et al., 1972). Another method involves a one-pot, three-component condensation reaction for synthesizing tetrahydro-benzodiazepine derivatives, indicating the versatility and complexity of approaches available for constructing the benzazepine core (Shaabani et al., 2009).

Molecular Structure Analysis

The structural analysis of benzazepines, including compounds similar to 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol, reveals a diverse range of configurations and stereochemistry. Studies on enantiomerically pure tetrahydro-benzazepin-1-ols have demonstrated the significance of stereochemistry in affecting biological activity, highlighting the importance of molecular structure analysis in understanding these compounds' functions (Tewes et al., 2015).

Chemical Reactions and Properties

Benzazepines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepines through rhodium-catalyzed hydroaminomethylation indicates the compounds' capacity for functionalization and the development of complex molecules (Vieira & Alper, 2008). Furthermore, structural modifications, such as the introduction of methoxy and methylenedioxy groups, have been achieved, showcasing the versatility of chemical transformations applicable to benzazepines (Pecherer et al., 1972).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

X-ray Diffraction Data and Synthesis Techniques : Various studies have focused on the synthesis and structural analysis of compounds similar to 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol. For example, the synthesis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and its X-ray powder diffraction pattern were analyzed, revealing crystallization in a monoclinic system (Macías et al., 2011).

Stereoselective Synthesis : The stereoselective synthesis of novel 2-alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, including methods like intramolecular nitrone–olefin 1,3-dipolar cycloaddition and reductive cleavage, has been a topic of research, indicating the compound's significance in stereochemistry (Quintero et al., 2012).

Pharmacological Applications

NMDA Receptor Antagonists : Compounds structurally related to this compound have been synthesized and evaluated as GluN2B selective NMDA receptor antagonists. These studies highlight the potential use of such compounds in targeting NMDA receptors for therapeutic purposes (Tewes et al., 2015).

Muscarinic Receptor Antagonists : Research on tetrahydro-[1H]-2-benzazepin-4-ones, structurally similar to this compound, has explored their potential as selective muscarinic (M3) receptor antagonists. This indicates the compound's relevance in the development of new drugs targeting muscarinic receptors (Bradshaw et al., 2008).

Wirkmechanismus

Target of Action

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol belongs to the class of benzazepines, which are biologically important heterocyclic systems . Benzazepines have been known to exhibit a wide range of pharmacological activities, including treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia .

Mode of Action

Benzazepines, in general, are known to interact with various targets depending on their structure . For instance, they can act as sodium channel blockers or inhibitors of squalene synthase . The specific interaction of this compound with its targets would result in changes in cellular processes, leading to its therapeutic effects.

Biochemical Pathways

These could include pathways related to cardiovascular function, immune response, lipid metabolism, and sodium ion transport .

Result of Action

The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. Given the known activities of benzazepines, potential effects could include modulation of sodium channels, inhibition of squalene synthase, and antibacterial activity . These effects could lead to changes in cellular function and contribute to the compound’s therapeutic effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKOUUOPDBURLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)